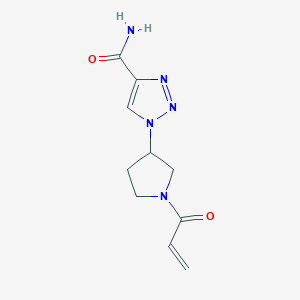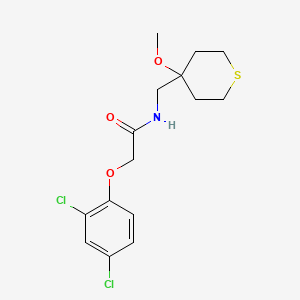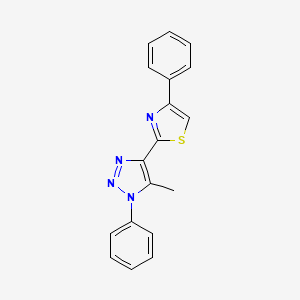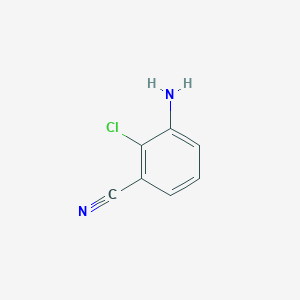![molecular formula C19H18N2O2 B2624351 4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1030089-98-5](/img/structure/B2624351.png)
4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It contains a phenyl group (C6H5-) and an amino group (NH2) attached to the quinoline structure .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be determined through various laboratory tests .作用機序
The mechanism of action of 4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. This compound has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the formation of new blood vessels in tumors. This compound has also been shown to have anti-inflammatory properties and may help to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid in lab experiments is its potential as a therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are many potential future directions for research involving 4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid. One area of interest is in the development of new cancer therapies that incorporate this compound. Further research is also needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases. Additionally, studies may be conducted to investigate the potential side effects and toxicity of this compound, as well as its potential interactions with other drugs.
合成法
The synthesis of 4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid involves the reaction of 3,5-dimethylaniline and 6-methylquinoline-2-carboxylic acid in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using standard techniques such as column chromatography.
科学的研究の応用
4-[(3,5-Dimethylphenyl)amino]-6-methylquinoline-2-carboxylic acid has been found to have a range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research, where this compound has been shown to have anti-cancer properties. It has also been studied for its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's.
Safety and Hazards
特性
IUPAC Name |
4-(3,5-dimethylanilino)-6-methylquinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-11-4-5-16-15(9-11)17(10-18(21-16)19(22)23)20-14-7-12(2)6-13(3)8-14/h4-10H,1-3H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZSMYMNPPGWKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=CC(=C3)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2624270.png)
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B2624272.png)
![[6-(Oxan-4-yl)pyrimidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone](/img/structure/B2624273.png)

![5-{[(4-chlorophenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2624277.png)
![methyl 2-(1,7-dimethyl-2,4-dioxo-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2624278.png)


![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(2,4-difluorophenyl)amino]acrylate](/img/structure/B2624282.png)
![N-phenethyl-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2624283.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2624285.png)

